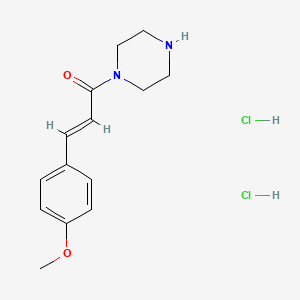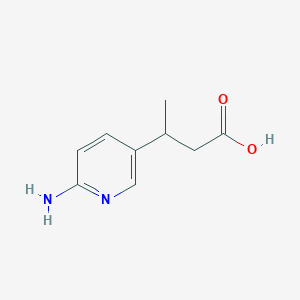![molecular formula C8H12F3N B13467304 6-(Trifluoromethyl)spiro[3.3]heptan-2-amine](/img/structure/B13467304.png)
6-(Trifluoromethyl)spiro[3.3]heptan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Trifluoromethyl)spiro[33]heptan-2-amine is a chemical compound characterized by a spirocyclic structure with a trifluoromethyl group attached to the heptane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethyl)spiro[3.3]heptan-2-amine typically involves the deoxofluorination of sterically hindered carbonyl groups via an intermediate carbocation . This process is challenging due to the steric hindrance around the carbonyl group, but it is essential for introducing the trifluoromethyl group into the spirocyclic structure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Trifluoromethyl)spiro[3.3]heptan-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other strong reducing agents.
Substitution: Nucleophiles like hydroxide ions or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
6-(Trifluoromethyl)spiro[3.3]heptan-2-amine has several scientific research applications:
Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of 6-(Trifluoromethyl)spiro[3.3]heptan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent and specific biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Methoxy-6-(trifluoromethyl)spiro[3.3]heptan-2-amine: This compound has a methoxy group instead of an amino group, which can affect its chemical reactivity and biological activity.
6-(Aminomethyl)-2-(trifluoromethyl)spiro[3.3]heptan-2-ol: This compound has an additional hydroxyl group, which can influence its solubility and interaction with biological targets.
Uniqueness
6-(Trifluoromethyl)spiro[3.3]heptan-2-amine is unique due to its specific spirocyclic structure and the presence of the trifluoromethyl group. This combination of features can result in distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C8H12F3N |
|---|---|
Poids moléculaire |
179.18 g/mol |
Nom IUPAC |
6-(trifluoromethyl)spiro[3.3]heptan-2-amine |
InChI |
InChI=1S/C8H12F3N/c9-8(10,11)5-1-7(2-5)3-6(12)4-7/h5-6H,1-4,12H2 |
Clé InChI |
AMOJCEIAXDYWMT-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC12CC(C2)N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-N-[(4-chlorophenyl)methyl]-N-{3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propyl}acetamide](/img/structure/B13467221.png)
![4-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B13467228.png)

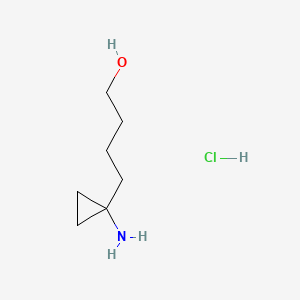
![3-Hexyl-1-[4-({4-[(hexylcarbamoyl)amino]butyl}disulfanyl)butyl]urea](/img/structure/B13467242.png)
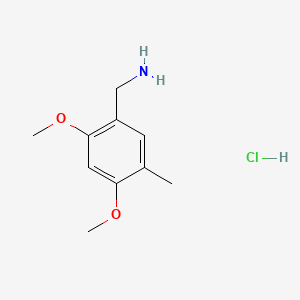

![2-{[(Benzyloxy)carbonyl]amino}-5,5-difluoropentanoic acid](/img/structure/B13467252.png)
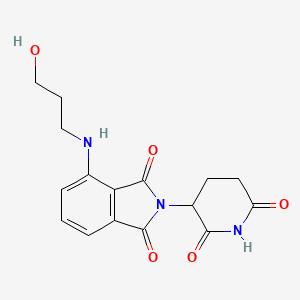
![2-Cyclobutyl-2,6-diazaspiro[3.3]heptane dihydrochloride](/img/structure/B13467267.png)

